molecular formula C11H11N3O4S B11309137 N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11309137
M. Wt: 281.29 g/mol
InChI Key: DGUYPIBYMHUTGP-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzyl group, hydroxyl group, and sulfonamide moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of benzylamine with a suitable dihydropyrimidine precursor. One common method involves the reaction of benzylamine with 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in the treatment of gout and hyperuricemia . The compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the benzyl group and sulfonamide moiety, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit xanthine oxidase and other enzymes makes it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

N-benzyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H11N3O4S/c15-10-9(7-12-11(16)14-10)19(17,18)13-6-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H2,12,14,15,16)

InChI Key

DGUYPIBYMHUTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O

solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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